2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
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Overview
Description
2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and multiple chlorophenyl and dimethylphenyl groups
Preparation Methods
The synthesis of 2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorophenyl groups: This step involves the chlorination of the aromatic rings using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the thiazole ring: This can be synthesized by reacting a thiourea derivative with α-haloketones.
Coupling of the pyrazole and thiazole rings: This final step often involves a condensation reaction under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole include:
4-chloro-3,5-diaminobenzoic acid isobutyl ester: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
2,4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl-5-(octyloxy)-phenol: This compound has a similar aromatic structure but includes a triazine ring and an octyloxy group.
The uniqueness of this compound lies in its combination of the pyrazole and thiazole rings, along with the specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H23Cl2N3S |
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Molecular Weight |
504.5 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C28H23Cl2N3S/c1-16-5-7-21(13-18(16)3)26-25(30)27(22-8-6-17(2)19(4)14-22)33(32-26)28-31-24(15-34-28)20-9-11-23(29)12-10-20/h5-15H,1-4H3 |
InChI Key |
AMMQMBBRVVOXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)C)C)Cl)C |
Origin of Product |
United States |
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